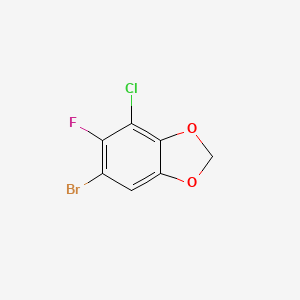

6-Bromo-4-chloro-5-fluoro-1,3-benzodioxole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromo-4-chloro-5-fluoro-1,3-benzodioxole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClFO2/c8-3-1-4-7(12-2-11-4)5(9)6(3)10/h1H,2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCGSLXUPVVIANP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=CC(=C(C(=C2O1)Cl)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Polyhalogenated Benzodioxole Scaffolds in Contemporary Organic Chemistry

The 1,3-benzodioxole (B145889) moiety, a bicyclic heterocyclic system, is a cornerstone in the architecture of numerous naturally occurring and synthetic compounds. researchgate.net The introduction of multiple halogen atoms onto this scaffold gives rise to polyhalogenated benzodioxoles, a class of molecules with enhanced and often unique chemical and biological properties.

Halogenation, particularly with bromine, chlorine, and fluorine, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. mdpi.com Fluorine, in particular, is a bioisostere of the hydrogen atom and can introduce favorable electronic effects and conformational constraints, often leading to improved pharmacokinetic and pharmacodynamic profiles of drug candidates. mdpi.comnih.gov The strategic placement of different halogens on the benzodioxole ring allows for fine-tuning of these properties, making polyhalogenated benzodioxoles attractive building blocks in medicinal chemistry and materials science. nih.gov

The inherent reactivity of the carbon-halogen bonds in these scaffolds also provides versatile handles for further chemical transformations. Cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer a powerful tool for the construction of more complex molecular architectures from bromo- and chloro-substituted benzodioxoles. worldresearchersassociations.comresearchgate.net This synthetic tractability opens avenues for the creation of diverse libraries of compounds for high-throughput screening and drug discovery programs.

Overview of Research Trajectories and Academic Relevance for 6 Bromo 4 Chloro 5 Fluoro 1,3 Benzodioxole

Retrosynthetic Analysis and Strategic Precursor Identification

Retrosynthetic analysis of this compound involves strategically disconnecting bonds to identify plausible and readily available starting materials. The two primary disconnections are the C-O bonds of the dioxole ring and the C-Halogen bonds on the aromatic ring.

Strategy 1: Late-Stage Dioxole Ring Formation This approach involves constructing the fully halogenated benzene (B151609) core first. The key disconnection is the methylenedioxy bridge, leading back to a substituted catechol. The primary precursor would be 3-bromo-5-chloro-4-fluorocatechol. This catechol derivative could then be reacted with a methylene (B1212753) source, such as dichloromethane (B109758) or diiodomethane, under basic conditions to form the 1,3-benzodioxole (B145889) ring.

Strategy 2: Early-Stage Dioxole Ring Formation Alternatively, the synthesis can commence from a simpler, pre-formed benzodioxole, followed by sequential halogenation. A logical starting point would be 5-fluoro-1,3-benzodioxole. Subsequent electrophilic aromatic substitution reactions would be required to introduce the chlorine and bromine atoms at the correct positions. This strategy's success is highly dependent on controlling the regioselectivity of the halogenation steps.

A comparison of potential strategic precursors is outlined in the table below.

| Precursor Name | Synthetic Strategy | Rationale |

| 3-Bromo-5-chloro-4-fluorocatechol | Late-Stage Ring Formation | Halogenation pattern is pre-established, simplifying the final ring-closure step. |

| 5-Fluoro-1,3-benzodioxole | Early-Stage Ring Formation | Starts with the core heterocyclic structure; success depends on regiocontrolled halogenation. |

| 4-Fluorocatechol | Late-Stage Ring Formation | A simpler starting material requiring sequential halogenation before ring formation. |

Classical Synthetic Routes to this compound

Classical synthetic routes for compounds like this compound typically involve multi-step sequences using well-established reactions. A plausible classical synthesis would likely follow the late-stage ring formation strategy due to the challenges in controlling the regiochemistry of halogenating a pre-existing benzodioxole ring.

A hypothetical classical route could be:

Starting Material: Begin with a commercially available, appropriately substituted benzene derivative.

Halogenation: Introduce the bromine and chlorine atoms via electrophilic aromatic substitution. This often involves reagents like elemental bromine (Br₂) and chlorine (Cl₂) with a Lewis acid catalyst. The order of these steps is critical to exploit the directing effects of the substituents.

Hydroxylation/Catechol Formation: Convert the halogenated benzene into the corresponding catechol. This can be a challenging transformation, often requiring harsh conditions.

Dioxole Ring Formation: The final step is the reaction of the substituted catechol with a methylene-donating agent like dichloromethane (CH₂Cl₂) or dibromomethane (B42720) (CH₂Br₂) in the presence of a strong base (e.g., NaOH, K₂CO₃) and often a phase-transfer catalyst to facilitate the reaction. guidechem.com This condensation reaction forms the characteristic methylenedioxy bridge of the benzodioxole ring. chemicalbook.comwikipedia.org

Modern and Sustainable Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes sustainability, efficiency, and safety, leading to the development of advanced methodologies applicable to the synthesis of complex molecules like this compound.

Catalytic Strategies for Halogenation and Benzodioxole Formation

Catalysis offers significant advantages over classical stoichiometric methods, including milder reaction conditions, higher selectivity, and reduced waste.

Catalytic Benzodioxole Formation: Instead of high temperatures and strong bases, catalytic methods can be employed. For instance, the condensation of a catechol with an aldehyde or ketone can be catalyzed by carbon-based solid acids, achieving high conversion and selectivity. google.com Phase-transfer catalysts are also used to improve the efficiency of the reaction with dihalomethanes in a two-phase system, though catalyst recovery can be a challenge. guidechem.com

Catalytic Halogenation: Modern halogenation reactions aim to avoid the use of elemental halogens. Catalytic systems, often involving transition metals, can use safer halogen sources and provide greater control over regioselectivity. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for introducing bromine or other groups onto an aromatic ring with high precision, starting from a suitable precursor like a boronic acid derivative. worldresearchersassociations.comresearchgate.net

Continuous Flow Chemistry Applications in Synthesis Optimization

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering superior control over reaction parameters compared to traditional batch processing. nih.gov Its application to the synthesis of this compound could provide several benefits: mdpi.com

Enhanced Safety: Halogenation reactions can be highly exothermic. Flow reactors, with their high surface-area-to-volume ratio, allow for efficient heat dissipation, preventing thermal runaways. nih.gov

Improved Control and Yield: Precise control over residence time, temperature, and stoichiometry in a flow system leads to fewer side products and potentially higher yields. nih.govnih.gov

Scalability: Scaling up a reaction in a flow system is often simpler and safer than in a batch reactor, involving running the system for a longer duration or using parallel reactors. mdpi.com

A potential flow process could involve pumping a solution of the catechol precursor and the methylene source through a heated reactor packed with a solid-supported base or catalyst, allowing for the continuous production of the final benzodioxole product. mdpi.com

Regioselectivity and Stereoselectivity Considerations in Synthetic Pathways

Regioselectivity: The primary challenge in synthesizing a polysubstituted aromatic compound like this compound is controlling the regioselectivity—the placement of substituents at the correct positions on the benzene ring. The directing effects of the substituents already present on the ring govern the position of incoming electrophiles.

The methylenedioxy group (-O-CH₂-O-) is an activating, ortho, para-directing group.

Halogens (F, Cl, Br) are deactivating yet ortho, para-directing groups.

In a sequential halogenation approach starting from 5-fluoro-1,3-benzodioxole, the initial fluorine and the dioxole moiety would direct incoming electrophiles (e.g., Cl⁺, Br⁺). The interplay between these directing effects must be carefully managed, often through the choice of specific catalysts and reaction conditions, to achieve the desired 4-chloro and 6-bromo substitution pattern. The stability of the intermediate radical or carbocation plays a crucial role in determining the final product distribution in halogenation reactions. youtube.com

Stereoselectivity: For the target molecule, this compound, the aromatic core is planar, and there are no chiral centers. Therefore, stereoselectivity is not a consideration for the final compound itself. However, it could become relevant if any synthetic intermediates with stereocenters were involved in a particular pathway.

Advanced Purification and Isolation Techniques for Synthetic Intermediates and the Final Compound

The purification and isolation of the synthetic intermediates and the final product are critical for obtaining this compound in high purity. A multi-step approach combining several techniques is typically required.

| Technique | Purpose | Description |

| Extraction | Initial Workup | Following the reaction, the crude product is often separated from the reaction mixture by liquid-liquid extraction, using immiscible solvents to partition the product and impurities based on their solubility. youtube.com |

| Washing | Removal of Reagents | The organic layer from extraction is washed with aqueous solutions (e.g., water, brine, or dilute base/acid) to remove residual reagents, catalysts, or byproducts. youtube.com |

| Drying | Removal of Water | Anhydrous salts like sodium sulfate (B86663) or magnesium sulfate are used to remove dissolved water from the organic solvent before its evaporation. atlantis-press.com |

| Crystallization/Recrystallization | High-Purity Solids | The crude solid product is dissolved in a hot solvent and allowed to cool slowly. The desired compound crystallizes out, leaving impurities behind in the solution. This is a powerful technique for purifying solid compounds. google.com |

| Column Chromatography | Separation of Complex Mixtures | A solution of the crude product is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel). A solvent (eluent) is used to move the components down the column at different rates, allowing for their separation. This is highly effective for separating compounds with similar polarities. |

| Distillation | Purification of Liquids | If intermediates are volatile liquids, distillation (including vacuum distillation for high-boiling point compounds) can be used for purification based on differences in boiling points. youtube.com |

Chemical Transformations and Functionalization of 6 Bromo 4 Chloro 5 Fluoro 1,3 Benzodioxole

Electrophilic Aromatic Substitution Reactions on the Benzodioxole Core

The electron-donating nature of the dioxole ring, combined with the deactivating and directing effects of the halogen substituents, governs the regioselectivity of electrophilic aromatic substitution (EAS) on the 6-bromo-4-chloro-5-fluoro-1,3-benzodioxole core. The single available hydrogen atom on the aromatic ring is the primary site for substitution.

Nitration is a representative EAS reaction for this substrate. Treatment of this compound with nitric acid in the presence of a strong acid catalyst, such as sulfuric acid, typically leads to the introduction of a nitro group at the 7-position. The reaction conditions must be carefully controlled to prevent over-reaction or decomposition.

| Electrophile | Reagents | Product |

| NO₂+ | HNO₃, H₂SO₄ | 6-Bromo-4-chloro-5-fluoro-7-nitro-1,3-benzodioxole |

Nucleophilic Displacement Reactions of Halogen Substituents in this compound

The halogen atoms on the benzodioxole ring exhibit differential reactivity towards nucleophilic displacement. The fluorine atom, being the most electronegative, is generally the most susceptible to nucleophilic aromatic substitution (SNAr), particularly when activated by an electron-withdrawing group ortho or para to it. However, in this specific molecule, the steric hindrance and the electronic environment make direct displacement challenging.

More commonly, nucleophilic displacement reactions target the chloro and bromo substituents, often under forcing conditions or with the aid of a catalyst. For instance, alkoxides can displace the chlorine atom to form the corresponding ether, though this often requires high temperatures and polar aprotic solvents.

Cross-Coupling Reactions at the Bromo and Chloro Positions

Palladium-catalyzed cross-coupling reactions are powerful tools for forging new carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for such transformations. The differential reactivity of the C-Br and C-Cl bonds allows for selective and sequential functionalization.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction enables the formation of a C-C bond by reacting the aryl halide with a boronic acid or ester in the presence of a palladium catalyst and a base. The greater reactivity of the C-Br bond compared to the C-Cl bond allows for selective coupling at the 6-position. By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to achieve high yields of the mono-arylated product. Subsequent coupling at the chloro position can be achieved under more forcing conditions.

| Coupling Partner | Catalyst | Product (at Bromo position) |

| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 4-Chloro-5-fluoro-6-phenyl-1,3-benzodioxole |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂, K₃PO₄ | 4-Chloro-5-fluoro-6-(4-methoxyphenyl)-1,3-benzodioxole |

Sonogashira Cross-Coupling

The Sonogashira cross-coupling reaction facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. Similar to the Suzuki-Miyaura coupling, the reaction can be directed selectively to the more reactive bromo position of this compound. This reaction is instrumental in the synthesis of arylalkynes, which are valuable intermediates in organic synthesis.

| Alkyne | Catalyst System | Product (at Bromo position) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 4-Chloro-5-fluoro-6-(phenylethynyl)-1,3-benzodioxole |

| Trimethylsilylacetylene | Pd(PPh₃)₄, CuI, Et₃N | 4-Chloro-5-fluoro-6-((trimethylsilyl)ethynyl)-1,3-benzodioxole |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst. This reaction is highly valuable for the synthesis of anilines and their derivatives. The selective amination at the bromo position of this compound can be achieved using appropriate ligands that favor the oxidative addition of the C-Br bond.

| Amine | Catalyst/Ligand | Product (at Bromo position) |

| Morpholine | Pd₂(dba)₃, BINAP | 4-(4-Chloro-5-fluoro-1,3-benzodioxol-6-yl)morpholine |

| Aniline | Pd(OAc)₂, Xantphos | N-(4-Chloro-5-fluoro-1,3-benzodioxol-6-yl)aniline |

Derivatization Strategies for Structural Diversification and Library Generation

The multifaceted reactivity of this compound makes it an ideal starting material for the generation of diverse chemical libraries. A common strategy involves a stepwise functionalization approach. For example, the bromo position can first be modified via a Suzuki-Miyaura or Sonogashira coupling. The resulting product can then undergo a second cross-coupling reaction at the chloro position, introducing a different functional group. Furthermore, the fluorine atom can potentially be displaced under specific nucleophilic aromatic substitution conditions, adding another layer of diversification. This sequential approach allows for the systematic introduction of various substituents, leading to a wide array of structurally distinct molecules with potential applications in drug discovery and materials science.

Chemo- and Regioselective Functionalization of the Benzodioxole Ring System

The chemical behavior of this compound is dictated by the electronic and steric interplay of its substituents on the aromatic core. The benzodioxole unit itself is an electron-donating moiety, which tends to activate the aromatic ring towards electrophilic substitution. Conversely, the halogen atoms (bromo, chloro, and fluoro) are deactivating due to their inductive electron-withdrawing effects, yet they direct incoming electrophiles to ortho and para positions through resonance. The specific positioning of these groups on the benzodioxole ring system leads to distinct chemo- and regioselectivity in various chemical transformations.

The reactivity of the carbon-halogen bonds in this compound is a key determinant of its functionalization potential, particularly in metal-catalyzed cross-coupling reactions. Generally, the order of reactivity for carbon-halogen bonds in such reactions is C-I > C-Br > C-Cl > C-F. This predictable reactivity allows for selective functionalization at the bromine-bearing carbon. For instance, in Suzuki-Miyaura coupling reactions, the C-Br bond is expected to react preferentially over the C-Cl bond, leaving the chloro and fluoro substituents intact. This chemoselectivity enables the introduction of aryl, heteroaryl, or alkyl groups at the 6-position of the benzodioxole ring.

In the context of electrophilic aromatic substitution, the directing effects of the substituents and the benzodioxole ring must be considered collectively. The 1,3-benzodioxole (B145889) group is an ortho, para-director. Halogens are also ortho, para-directors, albeit deactivating. libretexts.orgpressbooks.pub The cumulative effect of the electron-donating benzodioxole ring and the directing influence of the three halogen atoms will determine the position of substitution. Given the substitution pattern, the only available position for electrophilic attack is at the 7-position. The electronic nature of this position is influenced by the para-bromo, meta-fluoro, and ortho-chloro substituents, as well as the activating benzodioxole ring.

Metal-halogen exchange reactions offer another pathway for the selective functionalization of this compound. wikipedia.org The rate of this exchange typically follows the trend I > Br > Cl. wikipedia.org Consequently, treatment with an organolithium reagent, such as n-butyllithium, is expected to selectively replace the bromine atom with lithium, generating a potent nucleophile. This lithiated intermediate can then be reacted with a variety of electrophiles to introduce a wide range of functional groups at the 6-position. The lower reactivity of the C-Cl and C-F bonds ensures that they remain untouched during this process.

The following table summarizes the expected reactivity and regioselectivity for key transformations of this compound based on established chemical principles.

| Reaction Type | Expected Site of Functionalization | Key Influencing Factors | Potential Products |

|---|---|---|---|

| Suzuki-Miyaura Coupling | 6-position (C-Br) | Differential reactivity of C-X bonds (C-Br > C-Cl) | 6-Aryl/alkyl-4-chloro-5-fluoro-1,3-benzodioxoles |

| Electrophilic Aromatic Substitution | 7-position | Combined directing effects of the benzodioxole ring and halogen substituents | 7-Substituted-6-bromo-4-chloro-5-fluoro-1,3-benzodioxoles |

| Metal-Halogen Exchange (e.g., with n-BuLi) | 6-position (C-Br) | Higher reactivity of the C-Br bond in halogen-metal exchange | 6-Lithio-4-chloro-5-fluoro-1,3-benzodioxole (intermediate) |

Detailed research findings on the specific functionalization of this compound are not extensively reported in the literature. However, studies on related polyhalogenated benzodioxoles support the predicted chemo- and regioselectivity. For instance, the selective Suzuki-Miyaura coupling at the C-Br bond in the presence of C-Cl bonds is a well-established synthetic strategy. worldresearchersassociations.comnih.govmdpi.com Similarly, the principles of electrophilic aromatic substitution on polysubstituted aromatic rings provide a reliable framework for predicting the outcome of such reactions on this specific substrate. lumenlearning.comwikipedia.org The interplay of inductive and resonance effects of the substituents is crucial in determining the reactivity and orientation of these transformations. libretexts.orgpressbooks.pub

Advanced Structural and Conformational Analysis of 6 Bromo 4 Chloro 5 Fluoro 1,3 Benzodioxole and Its Derivatives

X-ray Crystallography for Solid-State Molecular Architecture Elucidation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For 6-Bromo-4-chloro-5-fluoro-1,3-benzodioxole, a single-crystal X-ray diffraction study would provide invaluable data on its molecular geometry, including bond lengths, bond angles, and torsion angles.

Analysis of related 1,3-benzodioxole (B145889) structures reveals that the five-membered dioxole ring can adopt different conformations. nih.govnih.gov It is often observed to have a slight envelope conformation, where the methylene (B1212753) carbon atom is the "flap," deviating from the plane formed by the other four atoms. nih.govnih.govresearchgate.net Alternatively, it can be nearly planar. researchgate.net In the case of this compound, the planarity of the dioxole ring would be influenced by the steric and electronic effects of the bulky halogen substituents on the adjacent benzene (B151609) ring.

Furthermore, crystallographic analysis would illuminate the intermolecular interactions that dictate the crystal packing. These can include halogen bonding (C-Br···O, C-Cl···O, C-F···O), π–π stacking between the aromatic rings, and weak C—H···O or C—H···halogen interactions. rsc.org These non-covalent forces are fundamental to the stability and physical properties of the solid-state material.

Table 1: Predicted Crystallographic Parameters for this compound

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca |

| Conformation | Slight envelope or near-planar dioxole ring |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Dynamics

NMR spectroscopy is a powerful tool for determining the structure of molecules in solution. A comprehensive analysis using multi-nuclear and multi-dimensional NMR experiments is essential for the unambiguous assignment of all atoms in this compound.

Multi-Nuclear NMR (¹H, ¹³C, ¹⁹F) for Precise Structural Assignment

¹H NMR: The proton NMR spectrum is expected to be relatively simple. It would feature a singlet for the two equivalent protons of the methylene group (-O-CH₂-O-) and a singlet for the lone aromatic proton (H-7). The chemical shift of the methylene protons would likely appear around 6.0-6.2 ppm, while the aromatic proton, influenced by the adjacent bromine atom, would be shifted downfield.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display seven distinct signals, corresponding to the seven carbon atoms in the molecule. The methylene carbon would appear around 100-105 ppm. The six aromatic carbons would have distinct chemical shifts due to the different halogen substituents, with the carbon atoms directly bonded to fluorine, chlorine, and bromine showing characteristic splitting patterns and chemical shifts. spectrabase.com The carbon attached to fluorine would exhibit a large one-bond coupling constant (¹JCF). blogspot.comresearchgate.net

¹⁹F NMR: The proton-decoupled ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom attached to the aromatic ring. nih.gov The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Long-range couplings to nearby protons or carbons might also be observable. uniovi.esnih.gov

Table 2: Predicted NMR Chemical Shifts (δ) in CDCl₃

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| ¹H (CH₂) | ~6.1 | s |

| ¹H (Ar-H) | ~7.3 | s |

| ¹³C (CH₂) | ~102 | - |

| ¹³C (Ar-C) | 110-150 | - |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR experiments are indispensable for confirming the structural assignments derived from 1D spectra. youtube.comslideshare.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For this molecule, no cross-peaks would be expected in a COSY spectrum, as there are no vicinal or long-range proton couplings, confirming the isolated nature of the aromatic and methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with the carbons to which they are directly attached (one-bond C-H correlation). researchgate.netipb.pt It would show a correlation cross-peak between the methylene protons and the methylene carbon, and another between the aromatic proton and its corresponding aromatic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range (typically 2-3 bonds) correlations between protons and carbons. ipb.pt This is crucial for piecing together the molecular framework. Expected correlations would include the methylene protons to the two oxygen-bearing aromatic carbons, and the aromatic proton to its neighboring carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of whether they are connected through bonds. researchgate.net A NOESY spectrum could show a spatial correlation between the aromatic proton (H-7) and the methylene protons, helping to confirm their proximity in the solution-state conformation.

High-Resolution Mass Spectrometry for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For C₇H₄BrClFO₂, the exact mass can be calculated and compared to the experimental value to confirm its identity.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. nih.gov Under electron ionization (EI), the molecular ion ([M]⁺) of this compound would likely undergo a series of fragmentation steps. researchgate.netnih.govmdpi.com

Plausible Fragmentation Pathways:

Loss of Halogens: Initial fragmentation could involve the loss of a bromine atom (·Br) or a chlorine atom (·Cl), which are relatively good leaving groups. The isotopic signature of bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1) would be clearly visible in the mass spectrum for fragments containing these atoms.

Cleavage of the Dioxole Ring: A common pathway for benzodioxoles involves the loss of formaldehyde (B43269) (CH₂O) from the molecular ion.

Loss of Carbon Monoxide: Subsequent fragmentation could involve the loss of a carbon monoxide (CO) molecule, a common fragmentation for phenolic compounds.

Table 3: Predicted Key Ions in the Mass Spectrum of this compound

| Ion | Proposed Formula | Description |

|---|---|---|

| [M]⁺ | [C₇H₄BrClFO₂]⁺ | Molecular Ion |

| [M-Br]⁺ | [C₇H₄ClFO₂]⁺ | Loss of Bromine radical |

| [M-Cl]⁺ | [C₇H₄BrFO₂]⁺ | Loss of Chlorine radical |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, making these methods excellent for structural confirmation. mdpi.com

For this compound, the IR and Raman spectra would be expected to show characteristic bands corresponding to its structural features: bohrium.comnsf.govresearchgate.net

Aromatic C-H Stretching: A weak band typically above 3000 cm⁻¹.

Methylene C-H Stretching: Symmetric and asymmetric stretching bands just below 3000 cm⁻¹.

Aromatic C=C Stretching: Several bands in the 1450-1600 cm⁻¹ region.

C-O Stretching: Strong bands corresponding to the asymmetric and symmetric stretching of the C-O-C ether linkages in the dioxole ring, typically in the 1250 cm⁻¹ and 1040 cm⁻¹ regions.

C-Halogen Stretching: Bands corresponding to C-F, C-Cl, and C-Br stretching would be observed in the fingerprint region (below 1300 cm⁻¹). The C-F stretch is typically the highest in frequency, followed by C-Cl and C-Br.

Comparing the experimental spectra with those predicted by computational methods, such as Density Functional Theory (DFT), can aid in the precise assignment of vibrational modes. mdpi.com

Table 4: Predicted Characteristic Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Predicted IR Frequency Range | Predicted Raman Frequency Range |

|---|---|---|

| Aromatic C-H Stretch | 3050-3100 | 3050-3100 |

| Aliphatic C-H Stretch | 2850-2980 | 2850-2980 |

| Aromatic C=C Stretch | 1450-1600 | 1450-1600 |

| Asymmetric C-O-C Stretch | ~1250 | Weak |

| Symmetric C-O-C Stretch | ~1040 | Strong |

| C-F Stretch | 1200-1300 | Moderate |

| C-Cl Stretch | 700-800 | Strong |

Chiroptical Spectroscopy (if applicable to enantiomeric or chiral derivatives)

The parent molecule, this compound, is achiral and therefore does not exhibit chiroptical properties. However, if a chiral center were introduced into a derivative—for instance, by substitution on the methylene bridge or by creating a situation of atropisomerism—then chiroptical spectroscopy techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) would become highly relevant. researchgate.netcas.cz

Computational and Theoretical Investigations of 6 Bromo 4 Chloro 5 Fluoro 1,3 Benzodioxole

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic characteristics of molecules. For 6-Bromo-4-chloro-5-fluoro-1,3-benzodioxole, these methods can elucidate its electronic structure and predict its reactivity. DFT, with functionals like B3LYP, and ab initio methods such as Hartree-Fock (HF), are often employed for such investigations, typically with basis sets like 6-31G* or 6-311++G(d,p) to ensure accurate results. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity.

For a molecule like this compound, FMO analysis would reveal the distribution of these orbitals across the molecule. The presence of electronegative halogen atoms (bromine, chlorine, and fluorine) is expected to influence the energies and localizations of the HOMO and LUMO. This analysis helps in predicting sites susceptible to nucleophilic or electrophilic attack. In analogous halogenated aromatic compounds, it has been shown that such calculations provide significant insights into chemical reactivity. researchgate.net

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Predicted Value (eV) | Implication |

| HOMO Energy | -6.5 | Electron-donating capability |

| LUMO Energy | -1.2 | Electron-accepting capability |

| HOMO-LUMO Gap | 5.3 | Chemical reactivity and stability |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from FMO analysis.

Electrostatic Potential Surface (EPS) Analysis

The Electrostatic Potential Surface (EPS) provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (negative potential) and electron-poor (positive potential) regions. researchgate.net Red-colored areas typically indicate negative potential and are prone to electrophilic attack, while blue-colored areas represent positive potential, indicating sites for nucleophilic attack.

For this compound, the EPS analysis would likely show negative potential around the oxygen atoms of the dioxole ring and the halogen atoms due to their high electronegativity. Conversely, positive potential might be located on the hydrogen atoms and the carbon atoms of the aromatic ring, particularly those adjacent to the electron-withdrawing halogen substituents. This information is invaluable for predicting intermolecular interactions and the molecule's reactivity patterns. researchgate.net

Conformational Analysis and Energy Landscapes of the Benzodioxole System

The three-dimensional structure of a molecule is critical to its function. Conformational analysis aims to identify the stable conformations (isomers that can be interconverted by rotation about single bonds) and to determine their relative energies. For the 1,3-benzodioxole (B145889) system, the dioxole ring is not planar and can adopt different conformations.

A systematic conformational search for this compound would involve rotating the substituents and mapping the potential energy surface. This would reveal the global minimum energy conformation and any other low-energy conformers. The energy barriers between these conformers can also be calculated, providing insight into the molecule's flexibility. The presence of bulky halogen atoms can introduce steric hindrance, which will significantly influence the preferred conformation and the energy landscape.

Molecular Docking and Molecular Dynamics Simulations for Ligand-Macromolecule Interaction Hypotheses

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when it binds to a second molecule (receptor), typically a protein or nucleic acid. researchgate.netuowasit.edu.iq This method is widely used in drug discovery to screen virtual libraries of compounds against a biological target. Molecular dynamics (MD) simulations can then be used to study the stability of the ligand-receptor complex over time.

For this compound, molecular docking studies could be performed against various protein targets to generate hypotheses about its potential biological activity. The docking score, which estimates the binding affinity, along with the analysis of intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds), can identify potential binding modes. researchgate.netuowasit.edu.iq For instance, docking this compound into the active site of an enzyme could suggest a potential inhibitory role.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds.

For derivatives of this compound, a QSAR study would involve synthesizing a series of analogues with varying substituents and measuring their biological activity. Molecular descriptors (physicochemical, topological, electronic, etc.) would then be calculated for each compound. Statistical methods are then used to build a model that correlates these descriptors with the observed activity. Such a model can provide insights into the mechanism of action and guide the design of more potent compounds.

In Silico Prediction of Potential Biological Targets and Pathways

In the absence of experimental data, in silico target prediction methods can be used to generate hypotheses about the potential biological targets of a novel compound. These methods often rely on machine learning models trained on large datasets of known drug-target interactions. nih.gov By comparing the chemical features of this compound to those of compounds with known biological activities, these tools can predict a list of potential protein targets. ucj.org.uaresearchgate.netdntb.gov.ua

Web-based platforms and software can be utilized to screen the compound against databases of protein structures and known ligands. The output is typically a ranked list of potential targets, which can then be prioritized for experimental validation. This approach can significantly accelerate the process of identifying the biological role of a new chemical entity. nih.gov

Biological Activity and Mechanistic Investigations of 6 Bromo 4 Chloro 5 Fluoro 1,3 Benzodioxole and Its Analogs

In Vitro Enzyme Inhibition Studies: Molecular Mechanisms and Kinetic Characterization

The halogenated 1,3-benzodioxole (B145889) core is a key pharmacophore in a variety of enzyme inhibitors. Studies on analogous compounds suggest that 6-Bromo-4-chloro-5-fluoro-1,3-benzodioxole could exhibit inhibitory activity against several classes of enzymes, including cyclooxygenases and protein kinases.

Analogs of the title compound, specifically halogenated benzodioxole derivatives, have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade. A study focusing on novel benzodioxole derivatives demonstrated that halogen substitution on an associated phenyl ring significantly influences COX-1 and COX-2 inhibition. For instance, benzodioxole acetate (B1210297) structures bearing bromine, chlorine, or iodine showed potent activity against COX-1, with IC50 values ranging from 1.12 to 27.06 µM. mdpi.com Notably, a di-halogenated (2,4-dichloro) acetic acid benzodioxole analog was the most potent inhibitor of the COX-1 enzyme. mdpi.com These findings suggest that the electronic and steric properties imparted by halogen atoms are critical for binding to the active site of COX enzymes.

Furthermore, the benzodioxole moiety is present in potent kinase inhibitors. A notable example is a derivative containing a 5-Chloro-1,3-benzodioxole group, which acts as a highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. mdpi.com This compound, known as AZD0530, inhibits c-Src and Abl enzymes at low nanomolar concentrations. mdpi.com Protein kinases are crucial regulators of cellular signaling, and their dysregulation is implicated in cancer. The inhibition of kinases like c-Src and Abl by a chloro-substituted benzodioxole analog highlights the potential of multi-halogenated derivatives like this compound to target the ATP-binding pocket of various kinases.

The incorporation of fluorine into benzodioxole structures is a strategy to enhance metabolic stability and drug-target interactions. reactionbiology.com Fluorine's high electronegativity can lead to stronger interactions with enzyme active sites. reactionbiology.com The presence of bromo, chloro, and fluoro substituents on the benzodioxole ring of the title compound suggests a design aimed at modulating its electronic properties and potential for specific interactions within an enzyme's active site.

Table 1: In Vitro Enzyme Inhibition by Halogenated Benzodioxole Analogs

| Compound Class | Target Enzyme(s) | Key Findings | Reference |

|---|---|---|---|

| Halogenated Benzodioxole Acetates | COX-1 | Exhibited IC50 values in the range of 1.12–27.06 µM. | mdpi.com |

| Di-halogenated Acetic Acid Benzodioxole | COX-1 | Demonstrated the most potent inhibitory activity in the series. | mdpi.com |

Receptor Binding Assays: Affinity and Selectivity Profiling at the Molecular Level

While direct receptor binding data for this compound is not available, the broader class of benzodioxole derivatives has been explored for its interaction with various receptors, particularly those in the central nervous system. The structural features of the title compound, including its halogenated aromatic system, suggest potential affinity for receptors that accommodate such moieties.

For example, arylpiperazine derivatives, which are known to interact with serotonin (B10506) and dopamine (B1211576) receptors, have been synthesized with terminal fragments that can include heterocyclic systems. The affinity of these compounds for serotonin 5-HT1A, 5-HT2A, and 5-HT7 receptors, as well as dopamine D1 and D2 receptors, is influenced by the nature of the aromatic system. nih.gov Although not benzodioxoles themselves, these studies indicate that halogenated aromatic structures can play a key role in receptor recognition and binding.

Furthermore, the GABA-A receptor, a ligand-gated ion channel, is a major target for benzodiazepines, which are allosteric modulators. wikipedia.orgyoutube.comyoutube.com The binding of these drugs occurs at a site distinct from the GABA binding site, often at the interface between α and γ subunits. wikipedia.org The affinity and efficacy of ligands for the benzodiazepine (B76468) binding site are sensitive to the electronic and steric properties of the ligand. While there is no direct evidence, the polyhalogenated and electron-rich nature of this compound could potentially allow it to interact with allosteric sites on receptors like the GABA-A receptor.

The general principle of radioligand receptor binding assays involves the competition between a radiolabeled ligand and an unlabeled test compound for a specific receptor. merckmillipore.comnih.govnih.govresearchgate.net Such assays are crucial for determining the binding affinity (Ki) and selectivity of a compound for various receptor subtypes. Future studies employing these techniques would be necessary to elucidate the receptor binding profile of this compound and its analogs.

Cellular Pathway Modulation Studies: Elucidating Molecular Interactions within Biological Systems (excluding physiological outcomes)

The potential of this compound and its analogs to modulate cellular signaling pathways can be inferred from the known activities of related compounds on key intracellular cascades, such as the NF-κB and PI3K/Akt pathways.

The NF-κB (nuclear factor-kappa B) signaling pathway is a critical regulator of inflammation and cell survival. mdpi.commdpi.comnih.gov Inhibition of this pathway is a common mechanism for anti-inflammatory and anticancer agents. Some natural compounds are known to modulate NF-κB signaling. mdpi.comnih.gov For instance, certain heterocyclic curcumin (B1669340) analogs have been shown to inhibit NF-κB-driven reporter gene expression. mdpi.com While these are not benzodioxoles, the principle that small molecules can interfere with the NF-κB cascade is well-established. Given that some benzodioxole derivatives exhibit anti-inflammatory properties through COX inhibition, it is plausible that they could also modulate the NF-κB pathway, which is often downstream of pro-inflammatory stimuli.

The PI3K/Akt/mTOR pathway is another central signaling cascade that governs cell proliferation, growth, and survival, and it is frequently dysregulated in cancer. nih.govwikipedia.orgnih.gov A variety of natural and synthetic compounds, including flavonoids, have been shown to inhibit this pathway. nih.govresearchgate.net The mechanism of inhibition often involves direct interaction with one of the key kinases in the pathway, such as PI3K or Akt. nih.gov The previously mentioned activity of a chloro-benzodioxole analog against c-Src and Abl kinases suggests that structurally related compounds could potentially target other kinases, including those within the PI3K/Akt pathway. The specific halogenation pattern of this compound would likely influence its ability to interact with the ATP-binding sites of these kinases.

Target Identification and Validation Approaches for Investigated Biological Activities

Identifying the specific molecular targets of a bioactive compound is a crucial step in understanding its mechanism of action. For a novel compound like this compound, a combination of computational and experimental approaches would be necessary for target identification and validation.

Computational methods, such as molecular docking, can be employed to predict the binding of the compound to a wide range of known protein structures. mdpi.comnih.govrsc.orgnih.govnih.govrjptonline.org By simulating the interaction between the ligand and potential protein targets, it is possible to estimate the binding affinity and identify key molecular interactions. This in silico screening can help to prioritize potential targets for experimental validation. For instance, docking studies could be performed against a panel of kinases to predict which ones are most likely to be inhibited by this compound.

Experimentally, affinity-based target identification methods are powerful tools. nih.gov These approaches often involve immobilizing the bioactive compound on a solid support to "pull down" its binding partners from a cell lysate. The captured proteins can then be identified using techniques like mass spectrometry.

Once potential targets are identified, validation is essential. This can be achieved through various in vitro assays, such as enzyme inhibition assays or receptor binding assays, using the purified target protein. Further validation in a cellular context can be performed using techniques like cellular thermal shift assays (CETSA), which can confirm target engagement in intact cells.

Structure-Activity Relationships (SAR) in Relation to Molecular Interactions and Binding Modes

The structure-activity relationship (SAR) of halogenated benzodioxoles is a critical aspect of their design as biologically active molecules. The nature, position, and number of halogen substituents on the benzodioxole ring can profoundly influence their interaction with biological targets.

From the studies on halogenated benzodioxole analogs as COX inhibitors, it is evident that the presence and position of halogens are key determinants of activity. mdpi.com For example, the observation that a di-chloro substituted analog was a highly potent COX-1 inhibitor suggests that multiple halogen substitutions can enhance binding affinity. mdpi.com The introduction of halogens can alter the electronic distribution of the molecule, potentially leading to favorable electrostatic interactions or halogen bonding with the target protein. mdpi.com

In the context of kinase inhibition, the SAR of substituted benzothiazoles, another class of heterocyclic compounds, has shown that halogen substitutions on the aromatic ring can significantly impact their anticancer activity. nih.gov Molecular docking studies of these compounds on EGFR have helped to rationalize their observed activity. nih.gov Similarly, for this compound, the combination of bromo, chloro, and fluoro substituents would create a unique electronic and steric profile. The bromine atom, being larger and more polarizable, could engage in different types of interactions compared to the smaller and highly electronegative fluorine atom. The chlorine atom would contribute intermediate properties.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| AZD0530 |

| Curcumin |

| Dexamethasone |

Future Research Directions and Academic Opportunities

Development of Novel Synthetic Methodologies for Expanded Chemical Space Exploration

The synthesis of polysubstituted aromatic compounds, particularly those with a mixed halogenation pattern like 6-Bromo-4-chloro-5-fluoro-1,3-benzodioxole, presents a considerable challenge that invites the development of innovative synthetic strategies. Future research could focus on regioselective halogenation reactions, allowing for the precise introduction of bromine, chlorine, and fluorine atoms onto the 1,3-benzodioxole (B145889) core. Methodologies such as electrophilic halogenation under carefully controlled conditions, or the use of directing groups to guide the position of substitution, would be critical.

Furthermore, the development of novel cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, could be explored to introduce the benzodioxole moiety onto a pre-halogenated aromatic ring. Research into optimizing catalysts and reaction conditions to achieve high yields and selectivity for these complex substrates would be a significant contribution to synthetic organic chemistry. The successful development of such methodologies would not only provide access to this compound but also open up a wider chemical space of related polyhalogenated benzodioxoles for further investigation.

Exploration of Applications in Advanced Materials Science and Catalysis

The distinct electronic properties conferred by the multiple halogen substituents on the 1,3-benzodioxole ring suggest potential applications in the field of advanced materials science. The interplay of the electron-withdrawing nature of the halogens could lead to interesting optical and electronic properties, making this compound a candidate for investigation in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

In the realm of catalysis, halogenated organic molecules can act as ligands for metal catalysts, influencing their reactivity and selectivity. The specific arrangement of bromo, chloro, and fluoro atoms in this compound could lead to unique steric and electronic effects when coordinated to a metal center. Research could be directed towards synthesizing organometallic complexes incorporating this compound as a ligand and evaluating their catalytic activity in various organic transformations. The potential for halogen bonding to play a role in directing substrate binding or stabilizing transition states would be a particularly interesting avenue of investigation.

Deepening Mechanistic Understanding of Molecular Interactions with Biological and Material Systems

The presence of three different halogen atoms on the this compound scaffold provides a unique opportunity to study a range of non-covalent interactions, including hydrogen bonds, halogen bonds, and dipole-dipole interactions. Theoretical and computational studies, such as Density Functional Theory (DFT) calculations, could be employed to model the electrostatic potential surface of the molecule and predict its interaction with various biological and material targets.

Experimental studies, such as X-ray crystallography of co-crystals with other molecules, would provide valuable empirical data on the nature and geometry of these interactions. Understanding how the interplay of the different halogens influences the strength and directionality of these interactions could provide fundamental insights into molecular recognition processes. Such studies would be highly relevant for the rational design of new materials and biologically active molecules.

Integration into Fragment-Based Drug Discovery and Lead Generation Programs for Novel Chemical Entities

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds in drug discovery, starting from small, low-complexity molecules or "fragments". atlantis-press.comgoogle.com this compound possesses several characteristics that make it an intriguing candidate for inclusion in fragment libraries. Its molecular weight and calculated LogP are likely to fall within the desirable range for fragments as defined by the "Rule of Three".

The presence of bromo and chloro substituents provides synthetic handles for the future elaboration of the fragment into more potent lead compounds through cross-coupling reactions. The fluorine atom can contribute to favorable metabolic stability and binding affinity. Future research could involve screening this compound against a variety of biological targets to identify initial hits. Subsequent structural biology studies, such as X-ray crystallography or NMR, could then be used to understand the binding mode of the fragment and guide the design of novel chemical entities with improved therapeutic potential. atlantis-press.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.